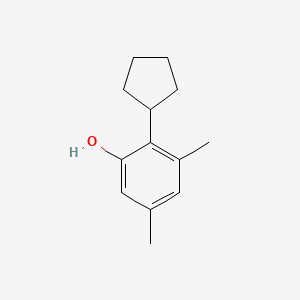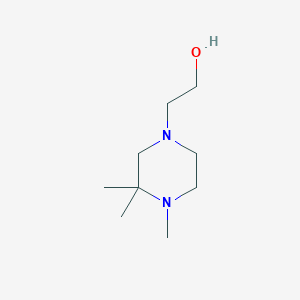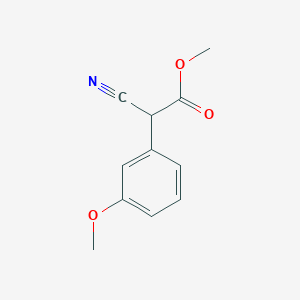![molecular formula C9H15N B8671401 4-Azatricyclo[4.4.0.03,8]decane](/img/structure/B8671401.png)
4-Azatricyclo[4.4.0.03,8]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azatricyclo[4.4.0.03,8]decane is a nitrogen-containing heterocyclic compound derived from the bicyclo[3.3.1]nonane framework. This compound is characterized by its unique structural features, which include a nitrogen atom integrated into the bicyclic system. The incorporation of nitrogen into the bicyclic framework imparts distinct chemical and physical properties to this compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azatricyclo[4.4.0.03,8]decane typically involves the reductive amination of bicyclo[3.3.1]nonane-2,6-dione with amines such as benzylamine or isopropylamine in the presence of sodium borohydride . This reaction proceeds with the formation of 1-hydroxy-2-(N-substituted)azatwistanes. For instance, refluxing 1-hydroxy-2-benzyl-2-azatwistane with acetic anhydride results in the ring opening to give 2-acetoxy-6-acetylbenzylaminobicyclo[3.3.1]nonane .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Azatricyclo[4.4.0.03,8]decane undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the azatwistane framework can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The nitrogen atom allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atom.
Applications De Recherche Scientifique
4-Azatricyclo[4.4.0.03,8]decane has found applications in several scientific research areas:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-Azatricyclo[4.4.0.03,8]decane exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The nitrogen atom in the azatwistane framework can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
1-Azatwistane: Another nitrogen-containing bicyclic compound with a similar structure but different substitution patterns.
2-Azetidine: A four-membered nitrogen-containing heterocycle with distinct reactivity and applications.
2-Azetidinone: Known for its role as a β-lactam, widely used in antibiotics.
Uniqueness of 4-Azatricyclo[4.4.0.03,8]decane: this compound is unique due to its bicyclic structure incorporating a nitrogen atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for synthesizing complex molecules and exploring new chemical and biological activities.
Propriétés
Formule moléculaire |
C9H15N |
|---|---|
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
4-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C9H15N/c1-2-7-3-8-5-10-9(7)4-6(1)8/h6-10H,1-5H2 |
Clé InChI |
QPWQUIJTKHYECM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC3C1CC2CN3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Thieno[2,3-b]pyrazin-6-amine](/img/structure/B8671348.png)
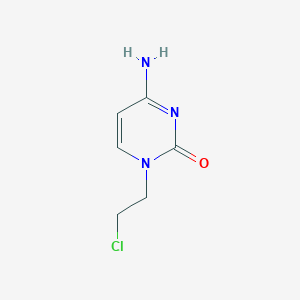
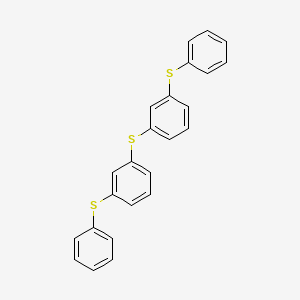
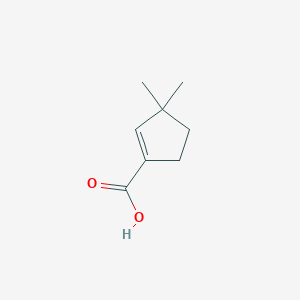
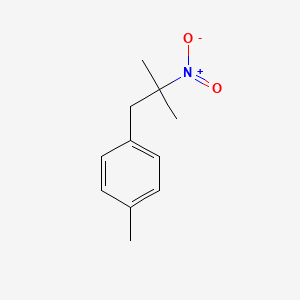
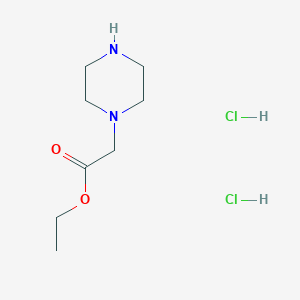
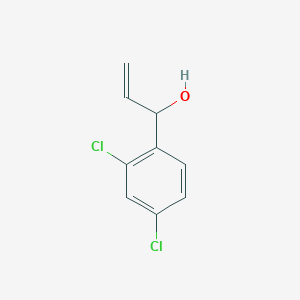
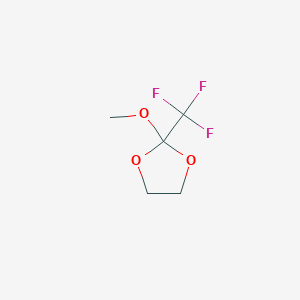
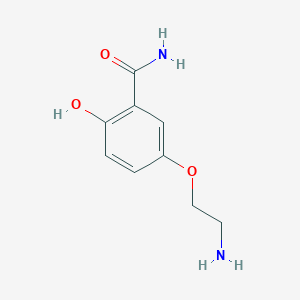
![N4-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyridine-3,4-diamine](/img/structure/B8671394.png)
